Home > Products > Screening Compounds P117640 > Indium In-111 Pentetreotide
Indium In-111 Pentetreotide - 159201-00-0

Indium In-111 Pentetreotide

Catalog Number: EVT-1560705
CAS Number: 159201-00-0
Molecular Formula: C63H84InN13O19S2
Molecular Weight: 1506.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indium In 111 pentetreotide (Octreoscan) has been used in trials studying the diagnostic of SARCOIDOSIS, Solid Tumors, and cushing syndrome.
Indium in-111 pentetreotide is a Radioactive Diagnostic Agent. The mechanism of action of indium in-111 pentetreotide is as a Radiopharmaceutical Activity.
Indium In-111 Pentetreotide is an indium 111 radioconjugate of pentetreotide, the diethylenetriaminopentaacetic (DTPA) conjugate of the human hormone somatostatin peptide analogue (octreotide), used for radioimaging neuroendocrine tumor cells. The pentetreotide moiety of indium In 111 pentetreotide binds to somatostatin receptors (SSTRs), especially type 2 receptors, present on the cell membranes of many types of neuroendocrine tumor cells. Upon binding and internalization, this radioconjugate allows for specific imaging of neuroendocrine tumors that overexpress somatostatin using scintigraphic imaging techniques. In addition, high dose indium In 111 pentetreotide may specifically deliver a cytotoxic dose of gamma radiation to SSTR-positive cells thereby killing SSTR-expressing tumor cells.
See also: Indium IN-111 pentetreotide kit (has subclass).
Source and Classification

Indium In-111 pentetreotide is classified as a diagnostic radiopharmaceutical. It is commercially available under the brand name OctreoScan, produced by Mallinckrodt Medical B.V. The compound targets somatostatin receptors, specifically subtypes 2 and 5, facilitating its use in imaging various tumors that express these receptors, such as neuroendocrine tumors and certain types of thyroid cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of Indium In-111 pentetreotide is typically performed using a commercially available kit. The process involves two main components:

  1. Indium In-111 Chloride Solution: This sterile solution contains indium-111 chloride in hydrochloric acid.
  2. Pentetreotide Mixture: This lyophilized powder includes pentetreotide along with stabilizers like gentisic acid and trisodium citrate.

The synthesis procedure involves mixing these two components under controlled conditions. Specifically, the indium-111 chloride reacts with the diethylenetriaminepentaacetic acid moiety of pentetreotide to form the final product. The typical pH range of the resulting solution is between 3.8 and 4.3 .

Molecular Structure Analysis

Structure and Data

Indium In-111 pentetreotide has a complex molecular structure characterized by its chemical formula C62H80InN12O19S2C_{62}H_{80}InN_{12}O_{19}S_{2} and an average molecular weight of approximately 1472.41 g/mol. The compound features a diethylenetriaminepentaacetic acid chelator linked to a cyclic peptide structure derived from somatostatin .

Structural Features

The structure consists of:

  • A central indium ion coordinated by the chelator.
  • A cyclic peptide that mimics the natural hormone somatostatin.
  • Multiple functional groups that enhance binding affinity to somatostatin receptors.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the formation of Indium In-111 pentetreotide is the coordination of indium-111 with the diethylenetriaminepentaacetic acid component of pentetreotide. This reaction is crucial for ensuring that the compound retains its biological activity and targeting capabilities.

The synthesis can be monitored through various analytical techniques such as high-performance liquid chromatography (HPLC) to assess labeling efficiency and purity .

Mechanism of Action

Process and Data

Indium In-111 pentetreotide functions by binding to somatostatin receptors on tumor cells, which facilitates internalization into these cells. Once inside, the compound undergoes degradation, leading to the retention of indium-111 within lysosomes due to its polar nature, which prevents it from crossing cellular membranes . This mechanism allows for prolonged imaging capabilities as the radioactivity remains localized within tumor tissues.

Physical and Chemical Properties Analysis

Physical Properties

Indium In-111 pentetreotide exhibits several notable physical properties:

  • Appearance: Typically presented as a clear solution.
  • Half-life: The physical half-life of indium-111 is approximately 2.805 days (67.32 hours), allowing for sufficient time for imaging procedures post-administration .

Chemical Properties

The compound's chemical stability is critical for its function as a diagnostic agent:

  • pH: The pH of the solution ranges from 3.8 to 4.3.
  • Solubility: It is soluble in physiological saline, making it suitable for intravenous administration.
Applications

Scientific Uses

Indium In-111 pentetreotide is primarily used in nuclear medicine for:

  • Somatostatin Receptor Scintigraphy: This technique allows clinicians to visualize neuroendocrine tumors effectively.
  • Diagnosis and Staging: It aids in diagnosing conditions like carcinoid tumors, insulinomas, and other neuroendocrine malignancies.
  • Theranostics: Research is ongoing into using indium-111 labeled compounds for both imaging and therapeutic applications in targeted radionuclide therapy .
Introduction to Indium In-111 Pentetreotide

Historical Development and Radiopharmaceutical Evolution

Indium In-111 pentetreotide (¹¹¹In-DTPA-D-Phe¹-octreotide), marketed as OctreoScan®, revolutionized neuroendocrine tumor (NET) imaging upon its introduction in the early 1990s. Its development stemmed from efforts to overcome limitations of iodine-123-labeled Tyr³-octreotide, which exhibited challenging radiolabeling, high cost, and predominant biliary excretion that obscured abdominal lesions [8]. Researchers at Erasmus University (Rotterdam) pioneered the conjugation of the somatostatin analog octreotide to diethylenetriaminepentaacetic acid (DTPA), enabling stable chelation of indium-111 [8]. This innovation yielded superior pharmacokinetics: renal excretion became dominant (85% urinary clearance within 24 hours), reducing intestinal interference and improving abdominal lesion detection [8] [1]. The 2.8-day half-life of indium-111 (versus 13.2 hours for iodine-123) facilitated delayed imaging (24–48 hours), enhancing target-to-background ratios and enabling single-photon emission computed tomography (SPECT) [8]. FDA approval in 1994 established it as the first receptor-targeted radiopharmaceutical for widespread clinical use, dominating NET imaging for two decades and laying the groundwork for peptide receptor radionuclide therapy (PRRT) [8].

Table 1: Evolution of Somatostatin Receptor Imaging Agents

Parameter¹²³I-Tyr³-Octreotide¹¹¹In-PentetreotideImpact of Innovation
Radionuclide Half-life13.2 hours67.3 hours (2.8 days)Enabled 24/48h imaging; higher target uptake
Primary ExcretionBiliary (dominant)Renal (85% at 24h)Reduced bowel activity; clearer abdominal imaging
Synthesis ComplexityChloramine-T oxidationKit-based DTPA chelationImproved reproducibility & clinical adoption
Clinical AvailabilityLimited (¹²³I cost/access)WidespreadBecame global standard for SSTR imaging

Role in Nuclear Medicine: Diagnostic and Therapeutic Paradigms

Indium In-111 pentetreotide serves dual roles in nuclear medicine: as a cornerstone diagnostic tool for somatostatin receptor (SSTR)-positive tumors and as a gateway to theranostic applications.

Diagnostic Applications

Its mechanism relies on high-affinity binding to SSTR subtype 2 (SSTR2) and subtype 5 (SSTR5), overexpressed in many NETs [1] [9]. Sensitivities vary by tumor type:

  • Carcinoids: 85–95% sensitivity for extrahepatic lesions >1 cm, though liver metastases may be masked by physiological uptake [1] [9].
  • Pancreatic NETs (non-insulinoma): 75–100% sensitivity (e.g., gastrinomas, glucagonomas) [9].
  • Medullary Thyroid Carcinoma (MTC): Moderate sensitivity (65–70%) [1].
  • Pheochromocytoma/Paraganglioma: >85% sensitivity, advantageous for extra-adrenal sites [9].
  • Insulinoma: Low sensitivity (50–60%) due to sparse SSTR2 expression [9].

SPECT/CT hybrid imaging significantly improved localization accuracy, particularly for abdominal/pelvic lesions [1]. False positives occur in granulomatous diseases (sarcoidosis, tuberculosis), rheumatoid arthritis, or recent surgical sites due to SSTR expression on activated lymphocytes [1] [4].

Theranostic Gateway

Tumor visualization with ¹¹¹In-pentetreotide predicts eligibility for two therapeutic strategies:

  • Cold somatostatin analogs: Receptor-positive tumors likely respond to octreotide/lanreotide therapy [9].
  • Peptide Receptor Radionuclide Therapy (PRRT): Pioneered with high-dose ¹¹¹In (Auger electrons) and later succeeded by ⁹⁰Y/¹⁷⁷Lu-labeled analogs (e.g., ¹⁷⁷Lu-DOTATATE) [8]. Though largely supplanted by gallium-68 PET agents (e.g., ⁶⁸Ga-DOTATATE) for diagnostics due to superior resolution, ¹¹¹In-pentetreotide established the "see what you treat" paradigm critical to modern theranostics [8] [1].

Key Biochemical and Radiochemical Properties

Molecular Structure and Binding

Indium In-111 pentetreotide comprises three components:

  • Biological vector: Octreotide, a cyclic 8-amino-acid peptide mimicking somatostatin-14 [5] [7].
  • Chelator: DTPA (diethylenetriaminepentaacetic acid) covalently linked to D-Phe¹ of octreotide [7].
  • Radionuclide: ¹¹¹In³⁺, forming a stable 1:1 complex with DTPA [5] [7].

Its binding affinity is highest for SSTR2 (IC₅₀ ≈ 0.1–2.3 nM) and SSTR5, with lower affinity for SSTR3. No significant binding occurs to SSTR1 or SSTR4 [1] [9].

Pharmacokinetics and Biodistribution

  • Blood Clearance: Rapid, with only 10% remaining in circulation at 4 hours and <1% at 24 hours [1] [7].
  • Excretion: Primarily renal – 50% of dose excreted by 6 hours, 85% by 24 hours. Hepatobiliary clearance is minimal (<2%) [1] [7].
  • Normal Uptake: Spleen (highest), kidneys, liver, pituitary, thyroid, and urinary bladder. Bowel activity increases after 4 hours, occasionally requiring 48-hour imaging or laxatives [1] [9] [4].

Physical and Radiation Properties

¹¹¹In decays by electron capture to stable cadmium-111, emitting gamma photons ideal for imaging [5] [7]:

Table 2: Physical Decay and Emission Characteristics of Indium-111

PropertyValueClinical Relevance
Half-life67.32 hours (2.805 days)Allows 24–48h delayed imaging
Principal Gamma Emissions171.3 keV (90.2% abundance)Optimal for medium-energy collimators
245.4 keV (94.0% abundance)
Decay ModeElectron capture → Cadmium-111 (stable)Low beta component; suitable for diagnostics
Specific Gamma Ray Constant3.21 R/hr/mCi at 1 cmInforms radiation safety protocols

Radiolabeling involves incubating ¹¹¹InCl₃ with lyophilized pentetreotide/DTPA at pH 3.8–4.3, achieving >95% labeling yield within 30 minutes [7]. Quality control requires thin-layer chromatography to confirm minimal free ¹¹¹In³⁺ [7].

Properties

CAS Number

159201-00-0

Product Name

Indium In-111 Pentetreotide

IUPAC Name

2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium(3+)

Molecular Formula

C63H84InN13O19S2

Molecular Weight

1506.4 g/mol

InChI

InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3

InChI Key

ONJXCGCIKIYAPL-UHFFFAOYSA-K

SMILES

[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3]

Canonical SMILES

[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.